molecular formula C12H15BrO3 B1524549 2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid CAS No. 1182757-92-1

2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid

Cat. No.: B1524549
CAS No.: 1182757-92-1
M. Wt: 287.15 g/mol
InChI Key: YVHMMTQUCMUJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution . For instance, “4-Bromophenylacetic acid” can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .

Scientific Research Applications

1. Synthesis and Chemical Analysis

2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid has been studied in the context of synthetic chemistry. For example, Namikoshi et al. (1989) explored its use in the total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins (Namikoshi et al., 1989). Additionally, Xu and He (2010) investigated the compound as an intermediate in the preparation of non-steroidal anti-inflammatory agents (Wei-Ming Xu & Hong-Qiang He, 2010).

2. Biological Activity

Research by Zhao et al. (2004) on bromophenol derivatives from the red alga Rhodomela confervoides includes compounds structurally similar to this compound. These compounds were analyzed for their activity against human cancer cell lines and microorganisms, although they were found to be inactive (Zhao et al., 2004).

3. Application in Analytical Chemistry

Wu et al. (2009) demonstrated the use of this compound in the oxidation of microcystins to form 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB), which can be analyzed to quantify microcystins in environmental samples (Xingqiang Wu et al., 2009).

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-4-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-16-6-5-10(12(14)15)7-9-3-2-4-11(13)8-9/h2-4,8,10H,5-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHMMTQUCMUJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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